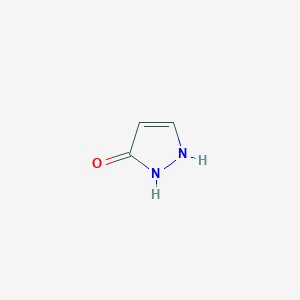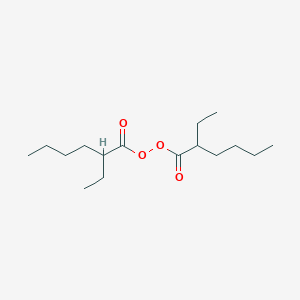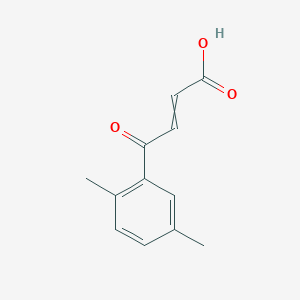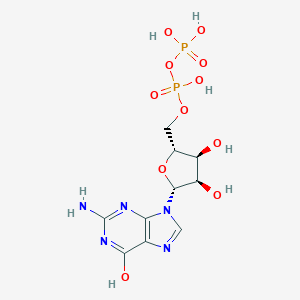
1,2-Diphenoxyethane
Overview
Description
PD-128483 is a small molecule drug known for its role as a dopamine D2 receptor agonist. It was initially developed by Parke-Davis & Co. Ltd. and has been studied for its potential therapeutic applications, particularly in the treatment of cocaine-related disorders . The compound’s molecular formula is C11H15N3S, and it is also known by its chemical name, thiazolo[4,5-f]quinolin-2-amine (4,5,5a,6,7,8-hexahydro-6-methyl-,-,-2-butenedioate) .
Mechanism of Action
Target of Action
It is known to be an intermediate formed during the sonochemical oxidation of phenoxyacetic acid and chlorophenol .
Mode of Action
It is known to be involved in the sonochemical oxidation process of phenoxyacetic acid and chlorophenol . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It is known to be an intermediate in the sonochemical oxidation process of certain compounds , suggesting it may play a role in oxidative biochemical pathways.
Result of Action
As an intermediate in the sonochemical oxidation process, it may contribute to the breakdown of certain compounds .
Biochemical Analysis
Cellular Effects
It has been suggested that 1,2-Diphenoxyethane may induce chromosome aberration in conditions with metabolic activation
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that this compound is involved in the sonochemical oxidation of phenoxyacetic acid and chlorophenol
Temporal Effects in Laboratory Settings
Studies have shown that this compound exhibits excitonic splitting and vibronic coupling, which are conformation-specific effects in the weak coupling limit . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Preparation Methods
The synthesis of PD-128483 involves several steps, starting with the preparation of the thiazolo[4,5-f]quinoline core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .
Chemical Reactions Analysis
PD-128483 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: PD-128483 can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PD-128483 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a model compound in studies involving dopamine receptor agonists.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Explored for its potential therapeutic use in treating cocaine-related disorders and other neurological conditions
Comparison with Similar Compounds
PD-128483 is unique in its high affinity and selectivity for dopamine D2 receptors. Similar compounds include other dopamine receptor agonists such as:
Quinpirole: Another dopamine D2 receptor agonist with similar pharmacological properties.
Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and other conditions.
Compared to these compounds, PD-128483 has been specifically studied for its potential use in treating cocaine-related disorders, highlighting its unique therapeutic potential .
Properties
IUPAC Name |
2-phenoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGHNKDXGYELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-90-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026706 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000314 [mmHg] | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-66-5 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenoxyethane?
A: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. [, ]
Q2: What is the spatial arrangement of atoms in this compound?
A: X-ray diffraction studies reveal that this compound crystallizes in two forms: flake-shaped and prismatic. The prismatic form exhibits an orthorhombic unit cell. [] The molecule itself possesses a two-fold axis of symmetry, and the OCH2CH2O group adopts a gauche conformation with an internal rotation angle of 66.9°. []
Q3: What spectroscopic techniques have been used to characterize this compound?
A3: Several spectroscopic techniques have been employed to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy has been utilized to determine the structure of this compound oligomers. [, ]
- Fourier Transform Infrared (FTIR) spectroscopy: FTIR spectroscopy is useful in identifying functional groups and analyzing vibrational modes within the molecule. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and excited states of this compound, particularly in the context of its bichromophoric nature. [, , , ]
- Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation patterns of this compound and its derivatives. [, ]
Q4: Does the conformation of this compound affect its spectroscopic properties?
A: Yes, conformational changes in this compound significantly influence its spectroscopic behavior, especially in the context of its excited state properties. For example, studies have shown that the two most populated conformers in a jet-cooled environment (ttt and tgt, referring to the trans/gauche orientations around the three central dihedrals) exhibit different UV and IR spectral signatures. [] Additionally, the presence of water molecules can further alter the excited state dynamics of this compound by influencing the coupling between its phenyl rings. [, ]
Q5: How is this compound synthesized?
A: this compound can be synthesized via the reaction of 1,2-dibromoethane with phenol in an aqueous potassium hydroxide (KOH) solution. [] Optimizing reaction conditions such as reaction time, base concentration, and molar ratio of reactants can significantly improve the yield and purity of this compound. []
Q6: Can this compound be incorporated into polymers?
A: Yes, this compound is a key component in the synthesis of poly(ethylene this compound-p,p′-dicarboxylate) (PEET), a polyester/ether. [, ] This polymer exhibits favorable fiber-forming properties and is synthesized through the polycondensation of this compound-p,p′-dicarboxylic acid with ethylene glycol. []
Q7: What are the advantages of using this compound as a building block for polymers?
A: Incorporating this compound into polymers like PEET offers several benefits: [, ]
Q8: What are some applications of this compound?
A8: Beyond its use in polymer synthesis, this compound has shown potential in other applications:
- Catalyst enhancer: this compound can act as an efficient ether additive in molybdenum-catalyzed alkyne metathesis reactions. Notably, its presence significantly enhances the reaction rate under mild conditions. []
- Solid-state electrochemical luminescence (SSECL) devices: Doping the light-emitting layer of SSECL devices with this compound can significantly enhance luminescence efficiency. This improvement is attributed to changes in the layer's crystallinity and resistivity. []
Q9: Have computational methods been applied to study this compound?
A9: Yes, computational chemistry plays a vital role in understanding the conformational preferences and excited state dynamics of this compound. For instance:
- Conformational analysis: Density functional theory (DFT) calculations, particularly using the M05-2X functional, have been employed to explore the conformational energy landscape of this compound and its complexes with water. [, ] These calculations assist in identifying stable conformers and understanding the factors governing their relative populations.
- Modeling vibrational spectra: Computational methods, such as those incorporating reduced dimension Hamiltonians, have proven effective in simulating the complex CH stretch region of the infrared spectrum of this compound. These simulations help disentangle the effects of Fermi resonance and provide insights into vibrational coupling within the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
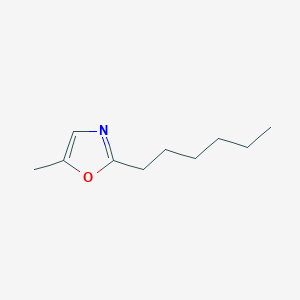



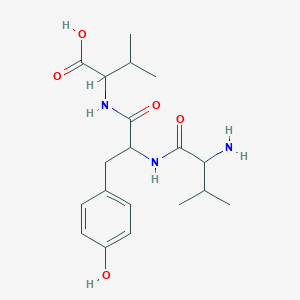
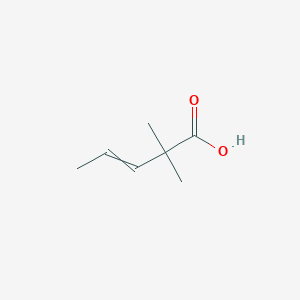
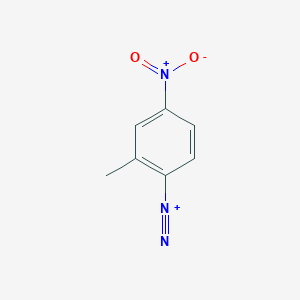
![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)

